molecular formula C20H22N2O2 B12947349 5-Methoxy-1-(5-methoxy-7-methylindolin-3-yl)-7-methyl-1H-indole

5-Methoxy-1-(5-methoxy-7-methylindolin-3-yl)-7-methyl-1H-indole

Cat. No.: B12947349
M. Wt: 322.4 g/mol
InChI Key: AZDWPODSJSKGDX-UHFFFAOYSA-N
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Description

5-Methoxy-1-(5-methoxy-7-methylindolin-3-yl)-7-methyl-1H-indole is a complex organic compound that belongs to the class of indoles Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-1-(5-methoxy-7-methylindolin-3-yl)-7-methyl-1H-indole typically involves multi-step organic reactions. Common synthetic routes may include:

    Fischer Indole Synthesis: This method involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions to form indoles.

    Buchwald-Hartwig Amination: This palladium-catalyzed reaction can be used to form carbon-nitrogen bonds, which are crucial in the synthesis of indole derivatives.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1-(5-methoxy-7-methylindolin-3-yl)-7-methyl-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve hydrogenation using catalysts like palladium on carbon.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, often using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), sulfonyl chlorides, and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction may yield fully hydrogenated indole derivatives.

Scientific Research Applications

5-Methoxy-1-(5-methoxy-7-methylindolin-3-yl)-7-methyl-1H-indole may have several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting various diseases.

    Pharmacology: Study of its effects on biological systems, including potential therapeutic effects.

    Materials Science: Exploration of its properties for use in organic electronics or as a building block for advanced materials.

Mechanism of Action

The mechanism of action of 5-Methoxy-1-(5-methoxy-7-methylindolin-3-yl)-7-methyl-1H-indole would depend on its specific interactions with molecular targets. Common pathways may involve:

    Binding to Receptors: Interaction with specific receptors in the body, leading to a biological response.

    Enzyme Inhibition: Inhibition of enzymes that play a role in disease pathways.

    Signal Transduction: Modulation of cellular signaling pathways that regulate various physiological processes.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxyindole: A simpler indole derivative with known biological activity.

    7-Methylindole: Another indole derivative with a different substitution pattern.

    5-Methoxy-7-methylindole: A compound with structural similarities but different substitution positions.

Uniqueness

5-Methoxy-1-(5-methoxy-7-methylindolin-3-yl)-7-methyl-1H-indole is unique due to its specific substitution pattern and potential for diverse biological activities. Its dual methoxy and methyl substitutions may confer unique properties compared to other indole derivatives.

Properties

Molecular Formula

C20H22N2O2

Molecular Weight

322.4 g/mol

IUPAC Name

5-methoxy-1-(5-methoxy-7-methyl-2,3-dihydro-1H-indol-3-yl)-7-methylindole

InChI

InChI=1S/C20H22N2O2/c1-12-7-16(24-4)10-17-18(11-21-19(12)17)22-6-5-14-9-15(23-3)8-13(2)20(14)22/h5-10,18,21H,11H2,1-4H3

InChI Key

AZDWPODSJSKGDX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1NCC2N3C=CC4=C3C(=CC(=C4)OC)C)OC

Origin of Product

United States

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